5-Butoxy-3-chloropyridazine

Catalog No.
S12358087
CAS No.
1346698-32-5
M.F
C8H11ClN2O
M. Wt
186.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Butoxy-3-chloropyridazine

CAS Number

1346698-32-5

Product Name

5-Butoxy-3-chloropyridazine

IUPAC Name

5-butoxy-3-chloropyridazine

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

InChI

InChI=1S/C8H11ClN2O/c1-2-3-4-12-7-5-8(9)11-10-6-7/h5-6H,2-4H2,1H3

InChI Key

ZBNBPUVSSFFNIE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=NN=C1)Cl

5-Butoxy-3-chloropyridazine is a chemical compound characterized by its pyridazine core, which is a six-membered aromatic ring containing two nitrogen atoms at adjacent positions. The structure of 5-butoxy-3-chloropyridazine includes a butoxy group (-OBut) at the 5-position and a chlorine atom at the 3-position of the pyridazine ring. Its molecular formula is C8H10ClN2OC_8H_{10}ClN_2O, and it exhibits unique properties due to the presence of both the butoxy and chloro substituents.

Typical of compounds containing halogens and ether functionalities. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new compounds. For example, treatment with sodium hydroxide can result in the formation of 5-butoxy-3-hydroxypyridazine.
  • Esterification: The butoxy group can undergo reactions with acids to form esters.
  • Reduction Reactions: The compound may also be subjected to reduction processes that can alter the nitrogen functionalities or the butoxy group.

The synthesis of 5-butoxy-3-chloropyridazine can be achieved through several methods:

  • Williamson Ether Synthesis: This method involves the reaction of 3-chloropyridazine with butanol in the presence of a strong base (e.g., sodium hydride) to form the ether linkage.
  • Chlorination of Pyridazine Derivatives: Starting from a suitable pyridazine derivative, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
  • Direct Alkylation: An alternative method involves direct alkylation of a pyridazine compound with butyl halides under appropriate conditions.

5-Butoxy-3-chloropyridazine has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it could serve as a lead compound for drug development targeting specific diseases or conditions.
  • Agricultural Chemicals: Its biological activity may lend itself to use in agrochemicals for pest control.
  • Material Science: The compound could be explored for its properties in polymer chemistry or as an additive in coatings.

Interaction studies involving 5-butoxy-3-chloropyridazine are necessary to understand its behavior in biological systems. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound interacts with various biological targets such as enzymes or receptors.
  • Toxicological Studies: Assessing the safety profile and potential side effects associated with exposure to this compound.

Several compounds share structural similarities with 5-butoxy-3-chloropyridazine, including:

Compound NameStructure FeaturesUnique Properties
3-Chloro-6-nitropyridazineContains nitro group instead of butoxyExhibits different electronic properties due to nitro group
4-Chloro-2-butoxypyridazineButoxy group at a different positionMay show varied reactivity patterns
5-Ethoxy-3-chloropyridazineEthoxy group instead of butoxyPotentially different solubility and activity

These comparisons highlight how variations in substituents and their positions on the pyridazine ring can significantly influence the chemical behavior and biological activity of these compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

186.0559907 g/mol

Monoisotopic Mass

186.0559907 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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